Carbocromen

Description

This compound was marketed for use in Germany as a vasodilator, however, it has been discontinued due to the risk of arrhythmia development.

A coronary vasodilator agent.

Structure

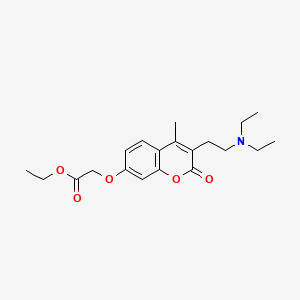

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3/h8-9,12H,5-7,10-11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOIYEQEVSIOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

655-35-6 (hydrochloride) | |

| Record name | Carbocromen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60230301 | |

| Record name | Carbocromen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804-10-4 | |

| Record name | Chromonar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=804-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocromen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbocromen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbocromen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbocromen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMONAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0C9NIE5JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carbocromen's Mechanism of Action on Coronary Arteries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular and physiological mechanisms by which Carbocromen (also known as Chromonar) exerts its vasodilatory effects on coronary arteries. It synthesizes key experimental findings, presents quantitative pharmacological data, and details the methodologies used to elucidate its action.

Core Mechanism of Action: Phosphodiesterase Inhibition

The principal mechanism underlying this compound's efficacy as a coronary vasodilator is the inhibition of phosphodiesterase (PDE) enzymes within vascular smooth muscle cells.[1] By inhibiting these enzymes, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to its intracellular accumulation and initiating a signaling cascade that results in smooth muscle relaxation and increased vessel diameter.[1][2]

Signaling Pathway

The vasorelaxant effect of this compound is mediated through the cAMP-dependent pathway. The process is initiated when this compound inhibits PDE, leading to elevated intracellular cAMP levels.[1] This increase in cAMP activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets that collectively reduce intracellular calcium (Ca²⁺) concentrations and decrease the sensitivity of the contractile machinery to Ca²⁺. This leads to the relaxation of the coronary artery smooth muscle, resulting in vasodilation and a subsequent increase in coronary blood flow.[2]

Role of Adenosine

While some coronary vasodilators, such as dipyridamole (B1670753), function by inhibiting the cellular uptake of adenosine, thereby potentiating its vasodilatory effects, there is no direct evidence in the reviewed scientific literature to suggest that this compound shares this mechanism.[3][4] Studies comparing this compound to dipyridamole note that this compound induces maximal coronary vasodilation without the significant systemic effects or changes in myocardial oxygen consumption associated with dipyridamole, suggesting a more direct and selective action on the coronary vasculature, consistent with its role as a PDE inhibitor.[4] Adenosine is a critical endogenous regulator of coronary blood flow, acting primarily through A₂A receptors to induce vasodilation.[5][6] However, this pathway appears to be distinct from the primary mechanism of this compound.

Quantitative Pharmacological Data

| Parameter | Species | Effect | Dosage/Conditions | Reference(s) |

| Intracellular cAMP | Dog (in vivo) | Up to 50% increase in cardiac cAMP content | Therapeutic doses (IV or intraduodenal) | [1] |

| Intracellular cAMP | Rat (in vivo) | Up to 30% increase in cardiac cAMP content | Therapeutic doses (IV or intraduodenal) | [1] |

| Coronary Blood Flow | Human | Increase from 82 ± 23 to 337 ± 68 mL/100g/min | 0.125 mg/kg/min IV infusion | [4] |

| Myocardial O₂ Consumption | Human | No significant change | 0.125 mg/kg/min IV infusion | [4] |

| Systemic Hemodynamics | Human | No significant changes in heart rate or mean aortic pressure | 0.125 mg/kg/min IV infusion | [4] |

Key Experimental Protocols

The vasodilatory properties of this compound have been characterized using various experimental models. Below are detailed methodologies for two key approaches.

Langendorff Isolated Heart Perfusion

This ex vivo model allows for the study of cardiac function and coronary circulation in an isolated mammalian heart, free from systemic neural and hormonal influences.

Objective: To measure the direct effect of this compound on coronary blood flow and cardiac contractile function.

Methodology:

-

Animal Preparation: A subject animal (e.g., rat, guinea pig) is anesthetized. The heart is rapidly excised via thoracotomy and immediately submerged in ice-cold cardioplegic Krebs-Henseleit buffer to induce arrest and prevent ischemic damage.

-

Cannulation: The aorta is identified and cannulated. The cannula is then connected to the Langendorff apparatus.

-

Retrograde Perfusion: A warm (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer is perfused in a retrograde direction down the aorta. This forces the aortic valve to close and directs the perfusate into the coronary ostia, thus perfusing the coronary vasculature. Perfusion can be maintained at either a constant pressure (typically 60-80 mmHg) or a constant flow rate.

-

Instrumentation: A fluid-filled latex balloon is inserted into the left ventricle via the left atrium to measure isovolumetric ventricular pressure. Electrodes may be placed on the epicardium to record an electrocardiogram (ECG). Coronary effluent is collected from the pulmonary artery to measure flow rate.

-

Equilibration: The preparation is allowed to stabilize for a period (e.g., 20-30 minutes) to achieve a steady state of function.

-

Drug Administration: A baseline measurement is recorded. This compound is then added to the perfusate at various concentrations.

-

Data Acquisition: Key parameters are continuously monitored, including Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow rate. The dose-response relationship of this compound on coronary flow is then determined.

Isolated Coronary Artery Ring Vasoreactivity Assay

This in vitro technique is used to directly assess the contractile and relaxant properties of vascular smooth muscle in response to pharmacological agents.

Objective: To quantify the direct vasodilatory effect of this compound on isolated coronary artery segments.

Methodology:

-

Tissue Preparation: The heart is excised, and segments of a coronary artery are carefully dissected and cleaned of surrounding connective tissue. The artery is cut into small rings (2-3 mm in length).

-

Mounting: Each arterial ring is suspended between two L-shaped stainless-steel hooks in an organ bath chamber filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer.

-

Equilibration and Tensioning: The rings are allowed to equilibrate for 60-90 minutes under a predetermined optimal resting tension. During this period, the bath solution is replaced every 15-20 minutes.

-

Viability and Pre-contraction: The viability of the smooth muscle is confirmed by inducing contraction with a high concentration of potassium chloride (KCl). After washing and returning to baseline, a submaximal, stable contraction is induced using a vasoconstrictor agent (e.g., Phenylephrine, U-46619).

-

Drug Administration: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

Data Acquisition: The isometric tension of the arterial ring is continuously recorded. The relaxant effect of this compound is expressed as a percentage reversal of the pre-induced contraction. A concentration-response curve is generated to determine parameters such as Emax (maximum relaxation) and EC₅₀ (concentration for 50% of maximal effect).

Conclusion

The coronary vasodilatory action of this compound is robustly supported by evidence pointing to its role as a phosphodiesterase inhibitor. By increasing intracellular concentrations of cAMP in coronary artery smooth muscle cells, it initiates a well-defined signaling cascade that leads to vasorelaxation. This direct mechanism allows for a potent increase in coronary blood flow without significantly altering systemic hemodynamics or myocardial oxygen demand, distinguishing its pharmacological profile from other vasodilators that may act through different pathways, such as the potentiation of adenosine.

References

- 1. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 3. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine and adenosine receptor-mediated action in coronary microcirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cbsmd.cn [cbsmd.cn]

Carbocromen: A Technical Deep Dive into its Role as a cAMP Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The cAMP Signaling Pathway and the Role of Phosphodiesterases

The cyclic AMP (cAMP) signaling pathway is a fundamental mechanism through which cells respond to a variety of extracellular stimuli, including hormones and neurotransmitters. The binding of these ligands to G-protein coupled receptors (GPCRs) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Subsequently, cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to a cellular response.

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in terminating the cAMP signal by hydrolyzing cAMP to the inactive 5'-AMP. By regulating the intracellular concentration of cAMP, PDEs are critical in modulating the duration and intensity of the signaling cascade. The PDE superfamily is diverse, with multiple isoforms exhibiting distinct tissue distribution, substrate specificity, and regulatory properties. This diversity allows for fine-tuned control of cAMP signaling in different cell types and tissues, making PDE isoforms attractive targets for therapeutic intervention. In the cardiovascular system, for instance, PDE3 is a major isoform responsible for regulating cardiac contractility and smooth muscle tone.

Carbocromen as a Phosphodiesterase Inhibitor

This compound has been identified in scientific literature as an inhibitor of phosphodiesterase[1]. This inhibition is a key mechanism contributing to its pharmacological effects. By blocking the action of PDEs, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.

Impact on Cardiac cAMP Levels

Studies have demonstrated that the administration of this compound leads to a significant, dose-related increase in the cAMP content of cardiac tissue. In vivo experiments have shown that therapeutic doses of this compound can increase the cAMP levels in the hearts of rats by up to 30% and in dogs by up to 50%[1]. This elevation of intracellular cAMP in cardiomyocytes is consistent with the inhibition of cardiac phosphodiesterases.

Quantitative Data on this compound's Effects

A comprehensive search of the available scientific literature did not yield specific quantitative data on the inhibitory potency of this compound, such as IC50 or Ki values, against specific phosphodiesterase isoforms. The following table summarizes the reported effects of this compound on cardiac cAMP levels.

| Species | Tissue | Route of Administration | Dose | Effect on cAMP Levels | Reference |

| Rat | Heart | Intravenous / Intraduodenal | Therapeutic | Up to 30% increase | [1] |

| Dog | Heart | Intravenous / Intraduodenal | Therapeutic | Up to 50% increase | [1] |

Experimental Protocols

While detailed protocols from the original studies on this compound are not fully available, this section outlines the general principles and methodologies for key experiments relevant to characterizing this compound as a cAMP phosphodiesterase inhibitor.

Phosphodiesterase Inhibition Assay (General Protocol)

These assays are designed to measure the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform. Common methods include radioimmunoassays, fluorescence polarization assays, and luminescence-based assays.

Principle: A known amount of purified PDE enzyme is incubated with its substrate (cAMP) in the presence and absence of the test compound (this compound). The amount of product formed (5'-AMP) or the remaining substrate is then quantified to determine the enzyme's activity. The inhibitory potency of the compound is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

A Representative Workflow for a Phosphodiesterase Inhibition Assay:

Caption: A generalized workflow for a phosphodiesterase inhibition assay.

Measurement of Intracellular cAMP Levels (General Protocol)

Determining the effect of a compound on intracellular cAMP levels is crucial to confirm its mechanism of action in a cellular context. Common methods include competitive binding assays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), as well as fluorescence resonance energy transfer (FRET)-based biosensors for real-time measurements in living cells.

Principle: Cells or tissue homogenates are treated with the test compound. The cells are then lysed, and the concentration of cAMP in the lysate is measured.

A Representative Workflow for cAMP Measurement in Cardiac Tissue:

Caption: A generalized workflow for measuring cAMP levels in cardiac tissue.

Signaling Pathways and Logical Relationships

The cAMP Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits PDE, increasing cAMP levels and cellular response.

Conclusion and Future Directions

This compound's role as a phosphodiesterase inhibitor provides a clear mechanism for its observed effects on intracellular cAMP levels and its function as a coronary vasodilator. The elevation of cAMP in cardiac tissue is a direct consequence of this inhibition. However, a significant gap in the current understanding of this compound's pharmacology is the lack of specific data on its inhibitory profile against the various PDE isoforms. Future research should focus on determining the IC50 or Ki values of this compound for a panel of PDE enzymes, particularly those prevalent in the cardiovascular system such as PDE3 and PDE4. Such studies would provide a more precise understanding of its mechanism of action, potential for therapeutic selectivity, and could guide the development of novel, more potent analogs for the treatment of cardiovascular diseases. Elucidating the detailed experimental conditions from the original foundational studies would also be invaluable for replicating and building upon this early work.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Carbocromen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocromen, also known as Chromonar, is a coumarin (B35378) derivative that has been investigated for its vasodilatory properties. It was primarily used as a coronary dilator for the treatment of angina pectoris. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, with a focus on providing detailed experimental protocols, quantitative data, and visual representations of key pathways.

Chemical Properties

This compound is chemically described as ethyl 2-({3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl}oxy)acetate. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H27NO5 | [1] |

| Molecular Weight | 361.43 g/mol | [1] |

| CAS Number | 804-10-4 | [1] |

| Appearance | White or almost white crystalline powder | |

| Melting Point | 154-158 °C | |

| Solubility | Slightly soluble in water, soluble in ethanol (B145695) and chloroform | |

| pKa | 8.3 (amine) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the coumarin core via a Pechmann condensation, followed by the introduction of the diethylaminoethyl side chain and finally the alkylation of the 7-hydroxy group.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[2][3]

Experimental Protocol:

-

Reactants:

-

Resorcinol (B1680541) (1 equivalent)

-

Ethyl acetoacetate (B1235776) (1.1 equivalents)

-

Concentrated Sulfuric Acid (as catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, slowly add resorcinol to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring until fully dissolved.

-

To this solution, add ethyl acetoacetate dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12-18 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

The crude product is purified by recrystallization from ethanol to yield 7-hydroxy-4-methylcoumarin.

-

-

Yield: Typically 80-90%.

Step 2: Synthesis of 3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin

This step involves the aminomethylation of the 7-hydroxy-4-methylcoumarin at the C3 position.

Experimental Protocol:

-

Reactants:

-

7-Hydroxy-4-methylcoumarin (1 equivalent)

-

Diethylamine (B46881) (1.2 equivalents)

-

Formaldehyde (B43269) (37% aqueous solution, 1.5 equivalents)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin in ethanol in a round-bottom flask.

-

Add diethylamine to the solution and stir.

-

Slowly add the formaldehyde solution to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford 3-(2-diethylaminoethyl)-7-hydroxy-4-methylcoumarin.

-

Step 3: Synthesis of this compound (Alkylation of the 7-Hydroxy Group)

The final step is the alkylation of the hydroxyl group at the 7-position with an ethyl acetate (B1210297) moiety.

Experimental Protocol:

-

Reactants:

-

3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin (1 equivalent)

-

Ethyl bromoacetate (B1195939) (1.2 equivalents)

-

Potassium carbonate (2 equivalents)

-

Acetone (as solvent)

-

-

Procedure:

-

To a solution of 3-(2-diethylaminoethyl)-7-hydroxy-4-methylcoumarin in dry acetone, add anhydrous potassium carbonate.

-

Add ethyl bromoacetate dropwise to the suspension with stirring.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography.

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.[4]

-

Spectroscopic Data

The structural elucidation of this compound and its intermediates is confirmed by various spectroscopic techniques.

1H NMR Spectroscopy

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH3 (ethyl) | ~1.25 | t | ~7.1 |

| CH2 (ethyl) | ~4.20 | q | ~7.1 |

| CH3 (coumarin) | ~2.40 | s | - |

| N-CH2CH2 | ~2.80 | t | ~7.0 |

| N-CH2CH3 | ~2.60 | q | ~7.2 |

| O-CH2-CO | ~4.65 | s | - |

| Aromatic-H | 6.80-7.50 | m | - |

13C NMR Spectroscopy

| Carbon | Chemical Shift (ppm) |

| CH3 (ethyl) | ~14.2 |

| O-CH2 (ethyl) | ~61.5 |

| CH3 (coumarin) | ~18.5 |

| N-CH2CH2 | ~52.0 |

| N-CH2CH3 | ~47.5 |

| CH2-N | ~25.0 |

| O-CH2-CO | ~65.0 |

| C=O (ester) | ~168.0 |

| C=O (lactone) | ~161.0 |

| Aromatic/Coumarin C | 101-162 |

FTIR Spectroscopy

| Wavenumber (cm-1) | Assignment |

| ~2970 | C-H stretch (aliphatic) |

| ~1760 | C=O stretch (ester) |

| ~1720 | C=O stretch (lactone) |

| ~1620, 1580, 1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

| ~1100 | C-N stretch |

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak [M]+ at m/z 361. The fragmentation pattern would likely involve the cleavage of the ester and diethylaminoethyl side chains.[5][6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity determination of this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 4.5) in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.[7][8][9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of approximately 325 nm.

-

Injection Volume: 20 µL.

-

Retention Time: The retention time will depend on the exact mobile phase composition and column but would be expected to be in the range of 5-15 minutes.

Mechanism of Action and Signaling Pathway

This compound exerts its vasodilatory effect primarily through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] An increase in cAMP in vascular smooth muscle cells initiates a signaling cascade that results in muscle relaxation and vasodilation.[11]

Signaling Pathway of this compound-Induced Vasodilation

-

Inhibition of Phosphodiesterase (PDE): this compound enters the vascular smooth muscle cell and inhibits the activity of PDE enzymes, which are responsible for the breakdown of cAMP to AMP.[10]

-

Increased cAMP Levels: The inhibition of PDE leads to an accumulation of intracellular cAMP.

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and calcium channels.

-

Reduced Intracellular Calcium: Phosphorylation of L-type calcium channels can lead to their inactivation, reducing the influx of extracellular calcium. PKA can also promote the sequestration of calcium into the sarcoplasmic reticulum.

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.

-

Smooth Muscle Relaxation: The combination of reduced intracellular calcium and inhibition of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

Pharmacological Data

Clinical and preclinical studies have provided quantitative data on the pharmacological effects of this compound.

| Parameter | Effect of this compound | Reference |

| Coronary Blood Flow | Significant increase | [12] |

| Myocardial Oxygen Consumption | No significant change | [12] |

| Phosphodiesterase (PDE) Inhibition | Known inhibitor, specific IC50 values require further investigation | [10] |

| Cardiac cAMP levels | Increased in vivo in rats (up to 30%) and dogs (up to 50%) | [10] |

Experimental Protocol: Phosphodiesterase Inhibition Assay

A common method to determine the inhibitory activity of a compound on PDE is a radioenzymatic assay.

-

Principle: The assay measures the conversion of radiolabeled cAMP (e.g., [3H]-cAMP) to [3H]-AMP by the PDE enzyme. The inhibitor's potency is determined by its ability to reduce this conversion.

-

Procedure:

-

A reaction mixture containing a buffered solution, the PDE enzyme preparation, and various concentrations of this compound is prepared.

-

The reaction is initiated by the addition of [3H]-cAMP.

-

After a specific incubation time at 37 °C, the reaction is stopped.

-

The unreacted [3H]-cAMP is separated from the product [3H]-AMP using ion-exchange chromatography.

-

The amount of [3H]-AMP formed is quantified by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the PDE activity (IC50) is calculated.

-

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic route, involving a Pechmann condensation followed by side-chain introduction and alkylation, is well-established for coumarin derivatives. The primary mechanism of action involves the inhibition of phosphodiesterase, leading to increased cAMP levels and subsequent vasodilation. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the specific PDE isoform selectivity and a more precise determination of its IC50 value would provide a more complete understanding of its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclic AMP and mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Carbocromen: A Technical History

Frankfurt, Germany - Carbocromen, a chromone (B188151) derivative once heralded for its potential in treating coronary artery disease, represents a significant chapter in the history of cardiovascular drug development. Developed by the German pharmaceutical company Cassella AG, this compound, also known as Chromonar and Intensain, underwent a period of clinical use in the 1960s before its eventual withdrawal. This technical guide delves into the discovery, mechanism of action, pharmacological profile, and clinical history of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Mechanism of Action: A Dual-Pronged Approach

This compound's primary therapeutic effect stemmed from its action as a vasodilator.[3][4] Its mechanism was centered on two key actions:

-

Inhibition of Calcium Influx : this compound was found to relax smooth muscle cells within blood vessels by inhibiting the influx of calcium ions.[3] This reduction in intracellular calcium concentration leads to vasodilation, thereby improving blood flow.[3]

-

Anti-Platelet Aggregation : The compound also exhibited anti-aggregatory effects on platelets.[3] By inhibiting platelet aggregation, this compound had the potential to prevent the formation of blood clots, a major contributor to cardiovascular events like myocardial infarction.[3]

This dual mechanism of vasodilation and anti-aggregation made this compound a promising candidate for the management of cardiovascular diseases.[3]

Below is a simplified representation of this compound's proposed signaling pathway leading to vasodilation.

Caption: Proposed mechanism of this compound-induced vasodilation.

Pharmacological Profile

Preclinical Studies

Early preclinical research focused on characterizing this compound's effects on the cardiovascular system. Studies on isolated animal hearts and in vivo animal models were crucial in elucidating its pharmacological profile.

One key area of investigation was its metabolic effects on the heart. In studies using heart slices from rats, this compound was shown to inhibit the incorporation of 14C-palmitate in a dose-dependent manner, with a maximum inhibition of 30%.[5] In the same study, the metabolic degradation of 14C-palmitate to 14CO2 was decreased by up to 40%, accompanied by a reduction in oxygen consumption.[5] Furthermore, in mouse heart tissue, this compound increased the uptake of 14C-3-O-methyl-D-glucose by approximately 30%, suggesting an enhanced influx of glucose into the heart.[5]

These findings suggested that this compound could shift myocardial metabolism from fatty acid oxidation towards glucose utilization, a potentially beneficial effect in ischemic conditions.

| Preclinical Metabolic Effects of this compound | |

| Parameter | Observation |

| 14C-palmitate incorporation (rat heart slices) | Dose-dependent inhibition (max 30%)[5] |

| 14C-palmitate degradation to 14CO2 | Decreased by up to 40%[5] |

| Oxygen Consumption | Parallel reduction with palmitate degradation[5] |

| 14C-3-O-methyl-D-glucose uptake (mouse heart) | Increased by ~30%[5] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound is scarce in modern literature. However, it was known to have a short half-life and poor oral bioavailability, which limited its clinical utility.[6] This necessitated further research into chemical modifications to improve its stability and extend its biological effects.[6]

Clinical Development and History

This compound was introduced for clinical use as a coronary dilator between 1963 and 1966.[4] It was primarily indicated for the treatment of chronic stable angina pectoris.[3]

Clinical Efficacy

Several clinical trials were conducted to evaluate the efficacy of this compound. One comparative study involving 100 patients with myocardial infarction demonstrated the therapeutic superiority of this compound over papaverine (B1678415).[7] In this trial, this compound was reported to eliminate ischemic pain without causing changes in blood pressure, even with intravenous administration.[7] The study also noted a more rapid normalization of pathological ECG changes and a lower incidence of cardiac rhythm disturbances in the this compound group compared to the papaverine group.[7] Specifically, only one case of arrhythmia was observed in the 50 patients treated with this compound, while the papaverine group experienced multiple instances of extrasystolic arrhythmias, paroxysmal fibrillation, and disturbances in atrioventricular conduction.[7] Furthermore, acute cardiovascular insufficiency was observed in only one patient in the this compound group compared to six in the papaverine group.[7] Mortality was also lower in the this compound group, with one death compared to six in the papaverine group among patients with an unfavorable prognosis.[7]

Another clinical investigation in 18 patients without detectable heart disease compared the systemic and coronary hemodynamic effects of intravenous this compound and dipyridamole.[8] Both drugs induced a comparable and significant increase in coronary blood flow.[8]

| Hemodynamic Effects of Intravenous this compound vs. Dipyridamole | ||

| Parameter | This compound | Dipyridamole |

| Coronary Blood Flow (ml/100g/min) | 82 ± 23 to 337 ± 68 | 78 ± 9 to 301 ± 61[8] |

| Minimal Coronary Resistance (mmHg/ml/100g/min) | 0.24 ± 0.04 | 0.23 ± 0.04[8] |

| Heart Rate (beats/min) | No significant change | 73 to 94[8] |

| Mean Aortic Pressure (mmHg) | No significant change | 89 to 78[8] |

| Myocardial Oxygen Consumption | Unchanged | Increased by 46%[8] |

This study concluded that this compound might be more suitable for evaluating coronary dilatory capacity as it induced maximal coronary vasodilation without altering myocardial oxygen consumption or systemic hemodynamics.[8]

However, another study on myocardial metabolism in patients with coronary arteriosclerotic disease suggested a potential downside. While this compound increased myocardial flow, it also led to a greater excretion of lactate (B86563) and hypoxanthine (B114508) into the coronary sinus during atrial pacing above the anginal threshold, indicating a possible unfavorable effect on ischemic metabolism, potentially due to a "coronary steal" phenomenon.[9]

The workflow for a typical clinical trial evaluating an anti-anginal agent like this compound would involve several key stages.

Caption: A generalized workflow for a clinical trial of an anti-anginal drug.

Discontinuation and Legacy

Despite its initial promise, the clinical use of this compound was short-lived. It was reportedly discontinued (B1498344) due to the risk of arrhythmia.[10] Common side effects associated with its use included headache, dizziness, and flushing, which are typical of vasodilators.[11] More serious side effects could include hypotension.[11]

The story of this compound's development and eventual withdrawal highlights the rigorous and often challenging path of drug discovery. While it did not become a mainstay of cardiovascular therapy, the research into its mechanism of action contributed to the broader understanding of coronary vasodilators and the role of calcium channels and platelet aggregation in cardiovascular disease. The challenges faced with its short half-life and potential for adverse effects also underscored the importance of optimizing pharmacokinetic and safety profiles in drug development, lessons that remain highly relevant in the pharmaceutical sciences today.

References

- 1. SE316473B - - Google Patents [patents.google.com]

- 2. Antiarrhythmic properties of this compound. Effects on depressed activity of sinoatrial and atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. [Regulation of lipid and carbohydrate metabolism of the heart by this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neomed.edu [neomed.edu]

- 7. [On the efficacy of this compound in the treatment of myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromonar | C20H27NO5 | CID 12604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]

Pharmacological Profile of Carbocromen Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocromen hydrochloride, a chromone (B188151) derivative, is a coronary vasodilator that has been investigated for its therapeutic potential in cardiovascular diseases, particularly angina pectoris. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is compiled from preclinical and clinical studies to support further research and development efforts.

Introduction

This compound hydrochloride (also known as Chromonar) is a synthetic compound that exhibits potent coronary vasodilatory effects.[1] Initially developed for the treatment of angina pectoris, its primary mode of action involves increasing coronary blood flow.[2][3] This document details the current understanding of its pharmacological properties, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways to provide a thorough resource for researchers and drug development professionals.

Mechanism of Action

This compound hydrochloride exerts its vasodilatory effects primarily through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in vascular smooth muscle cells.[4] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation of the coronary arteries.

Additionally, some evidence suggests that this compound hydrochloride may also interfere with intracellular calcium signaling, contributing to its vasodilatory effect.[5] The precise mechanisms, including the specific PDE isozymes inhibited and the exact nature of its interaction with calcium channels, remain areas for further investigation.

Signaling Pathway of this compound Hydrochloride in Coronary Artery Smooth Muscle Cells

Caption: Mechanism of this compound-induced vasodilation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound hydrochloride is the dilation of coronary arteries, leading to a significant increase in coronary blood flow. This effect has been demonstrated in both preclinical and clinical settings.

Preclinical Data

In vivo studies in animal models have shown that this compound hydrochloride increases coronary blood flow and can favorably redistribute blood flow to the external layers of the left ventricle.[6] It has also been shown to increase the content of cAMP in the hearts of rats and dogs by up to 30% and 50%, respectively, following intravenous or intraduodenal administration.[4]

Clinical Data

Clinical studies in humans have confirmed the potent coronary vasodilatory effects of this compound hydrochloride.

| Parameter | Vehicle/Control | This compound hydrochloride | Study Population | Reference |

| Coronary Blood Flow (ml/100g/min) | 82 ± 23 | 337 ± 68 | 18 patients without detectable heart disease | [2] |

| Coronary Resistance (mmHg/ml/100g/min) | - | 0.24 ± 0.04 | 18 patients without detectable heart disease | [2] |

| Myocardial Oxygen Consumption | No significant change | No significant change | 18 patients without detectable heart disease | [2] |

| Adverse Events (vs. Papaverine) | ||||

| - Cardiac rhythm disturbances | Often occurred | Observed in one case | 50 patients with myocardial infarction | [4] |

| - Acute cardiovascular insufficiency | 6 patients | 1 patient | 50 patients with myocardial infarction | [4] |

| - Mortality (unfavorable prognosis) | 6 patients | 1 patient | - | [4] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound hydrochloride in humans, such as oral bioavailability and elimination half-life, are not extensively reported in recent literature. Older studies suggest that the drug is administered orally or intravenously.[2][4] The onset of its vasodilatory effects after oral administration is reported to be within 30 to 60 minutes, with a duration of action lasting several hours.[2]

Experimental Protocols

This section provides an overview of methodologies relevant to the preclinical and clinical evaluation of this compound hydrochloride.

In Vitro Vasodilation Assay (Coronary Artery Rings)

This protocol outlines a general method for assessing the vasodilatory properties of a compound on isolated coronary artery rings.

Caption: Workflow for in vitro vasodilation assay.

Phosphodiesterase (PDE) Inhibition Assay

A common method to determine the inhibitory activity of a compound against PDE is a fluorescence polarization (FP)-based assay.

Caption: Workflow for PDE inhibition assay.

Measurement of Coronary Blood Flow (Thermodilution Technique)

A clinical method to quantify coronary blood flow involves the thermodilution technique.

References

- 1. Chromonar | C20H27NO5 | CID 12604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [On the efficacy of this compound in the treatment of myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of carbachol on cytosolic calcium levels in vascular endothelium and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Selective vasodilatation of the subepicardial coronary vasculature induced by carbochromen (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbocromen's Effect on Intracellular Calcium Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocromen, also known as Chromonar, is a coronary vasodilator that has been used in the treatment of angina pectoris.[1] Its therapeutic effects are primarily attributed to its ability to relax vascular smooth muscle, leading to increased coronary blood flow.[1] A key mechanism underlying this vasodilation is the inhibition of calcium influx into smooth muscle cells.[1] This technical guide provides an in-depth overview of the putative mechanism of this compound's action on intracellular calcium levels, outlines detailed experimental protocols for its investigation, and presents a hypothetical data framework for such studies.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression. In vascular smooth muscle cells (VSMCs), a rise in cytosolic Ca²⁺ concentration is the primary trigger for contraction.[2] This increase can be initiated by Ca²⁺ influx from the extracellular space through voltage-gated L-type calcium channels (LTCCs) or by release from intracellular stores such as the sarcoplasmic reticulum.[3]

This compound has been identified as a compound that promotes vasodilation by reducing the availability of intracellular calcium required for muscle contraction.[1] While early research suggested it acts on "slow membrane currents" and antagonizes the effects of calcium channel blockers without being a direct Ca²⁺ agonist, the precise molecular interactions and quantitative effects on intracellular calcium concentrations are not extensively detailed in publicly available literature.[4] This guide will, therefore, present a hypothesized mechanism of action consistent with its known effects and provide standardized protocols to facilitate further research into its specific pharmacological profile.

Hypothetical Signaling Pathway of this compound

The primary proposed mechanism for this compound's vasodilatory effect is the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle cells. The following diagram illustrates this putative signaling pathway.

Quantitative Data on this compound's Effect

While specific quantitative data for this compound's effect on intracellular calcium levels are not widely published, the following table provides a hypothetical structure for presenting such data. This format allows for a clear comparison of the compound's potency and efficacy against known calcium channel blockers.

| Compound | Cell Type | Assay Type | Parameter | Value | Reference |

| This compound | A7r5 Rat Aortic Smooth Muscle Cells | Fura-2 AM Fluorescence | IC₅₀ | Data Not Available | - |

| This compound | Primary Human Coronary Artery Smooth Muscle Cells | Patch-Clamp Electrophysiology | % Inhibition of ICa,L at 10 µM | Data Not Available | - |

| Verapamil | A7r5 Rat Aortic Smooth Muscle Cells | Fura-2 AM Fluorescence | IC₅₀ | ~1 µM | Hypothetical |

| Nifedipine | Primary Human Coronary Artery Smooth Muscle Cells | Patch-Clamp Electrophysiology | % Inhibition of ICa,L at 10 µM | ~90% | Hypothetical |

Detailed Experimental Protocols

To investigate the effects of this compound on intracellular calcium, two primary methodologies are recommended: intracellular calcium imaging using fluorescent indicators and patch-clamp electrophysiology to directly measure calcium currents.

Measurement of Intracellular Calcium Using Fura-2 AM Fluorescence

This protocol describes the measurement of changes in intracellular calcium concentration in cultured vascular smooth muscle cells (e.g., A7r5 cell line) in response to this compound.

Materials:

-

A7r5 vascular smooth muscle cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

This compound stock solution (in DMSO)

-

Potassium Chloride (KCl) solution (for depolarization)

-

Fluorescence plate reader or microscope with 340/380 nm excitation and ~510 nm emission capabilities

Procedure:

-

Cell Culture: Culture A7r5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Seed cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBSS (with Ca²⁺) containing 5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 60 minutes at 37°C.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Compound Incubation: Incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in HBSS for 30 minutes. Include a vehicle control (DMSO) and a positive control (e.g., Verapamil).

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm for 2 minutes.

-

Stimulate the cells with a depolarizing concentration of KCl (e.g., 50 mM) to open L-type calcium channels.

-

Continue to record the fluorescence ratio for at least 5 minutes to capture the peak calcium influx and subsequent changes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

-

Normalize the data to the baseline ratio.

-

Determine the peak calcium response for each concentration of this compound.

-

Plot the percentage inhibition of the KCl-induced calcium influx against the this compound concentration to determine the IC₅₀ value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the intracellular calcium measurement experiment.

Conclusion

This compound exerts its vasodilatory effects primarily through the inhibition of calcium influx in vascular smooth muscle cells.[1] While the precise molecular targets and quantitative pharmacology are not fully elucidated in the available literature, the experimental protocols outlined in this guide provide a robust framework for future investigations. A thorough characterization of this compound's interaction with L-type calcium channels and its impact on intracellular calcium homeostasis will be crucial for a complete understanding of its therapeutic mechanism and for the development of novel cardiovascular drugs.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. Effects of calcium on vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic properties of this compound. Effects on depressed activity of sinoatrial and atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Carbocromen in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms of Carbocromen, a coronary vasodilator, with a specific focus on its targets within vascular smooth muscle cells (VSMCs). It synthesizes key findings on its signaling pathways, presents quantitative data from relevant studies, and outlines the detailed experimental protocols used to elucidate its effects.

Introduction

This compound (also known as Chromonar) is a pharmaceutical agent recognized for its vasodilatory properties, primarily utilized in the treatment of chronic stable angina pectoris.[1] Its therapeutic effect stems from its ability to relax the smooth muscle cells lining blood vessels, leading to increased coronary blood flow and improved oxygen delivery to the myocardium.[1][2] While its clinical application has been explored for decades, a detailed understanding of its molecular targets is crucial for optimizing its use and for the development of novel cardiovascular therapies. This guide delves into the primary and secondary mechanisms through which this compound exerts its effects on vascular smooth muscle.

Primary Molecular Mechanisms of Action

The vasodilatory action of this compound in vascular smooth muscle is not attributed to a single molecular target but rather a combination of effects on key signaling pathways that regulate cellular contraction. The two most prominent proposed mechanisms are the inhibition of phosphodiesterase (PDE) leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP), and the direct or indirect modulation of calcium ion (Ca²⁺) influx.

A primary mechanism of this compound is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cAMP.[3] By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells.[3]

Cyclic AMP is a critical second messenger in VSMCs that mediates vasodilation through several downstream actions[4][5]:

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA.

-

Inhibition of Ca²⁺ Influx: PKA can phosphorylate and inhibit L-type calcium channels, reducing the influx of extracellular Ca²⁺ that is necessary for contraction.[6]

-

Sequestration of Intracellular Ca²⁺: PKA can promote the uptake of Ca²⁺ into the sarcoplasmic reticulum.

-

Decreased Myofilament Ca²⁺ Sensitivity: PKA can phosphorylate and inhibit Myosin Light Chain Kinase (MLCK), the enzyme that directly triggers muscle contraction. This reduces the sensitivity of the contractile apparatus to Ca²⁺.[4][5]

The culmination of these effects is a profound relaxation of the vascular smooth muscle. Studies have demonstrated that therapeutic doses of this compound can increase cAMP content in the hearts of rats and dogs by up to 30% and 50%, respectively.[3]

Independent of its effects on cAMP, this compound is also reported to directly inhibit the influx of calcium into smooth muscle cells.[1] The contraction of vascular smooth muscle is fundamentally dependent on an increase in intracellular Ca²⁺, which binds to calmodulin, subsequently activating MLCK and initiating the cross-bridge cycling of actin and myosin.[7][8]

By acting as a calcium antagonist, this compound prevents the entry of Ca²⁺ through voltage-gated calcium channels, which are crucial for muscle contraction.[1][9] This reduction in intracellular Ca²⁺ availability directly leads to a decreased contractile force of the blood vessels, resulting in their relaxation and dilation.[1] This mechanism is a cornerstone of many vasodilator drugs and contributes significantly to this compound's therapeutic profile.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key hemodynamic and cellular parameters as reported in the literature.

Table 1: Hemodynamic Effects of Intravenous this compound in Humans

| Parameter | Baseline (Mean ± SD) | Post-Carbocromen (Mean ± SD) | Percentage Change | Reference |

|---|---|---|---|---|

| Coronary Blood Flow (ml·100g⁻¹·min⁻¹) | 82 ± 23 | 337 ± 68 | +311% | [2] |

| Minimal Coronary Resistance (mmHg·ml⁻¹·100g·min) | N/A | 0.24 ± 0.04 | N/A | [2] |

| Heart Rate (beats·min⁻¹) | Not significantly changed | Not significantly changed | N/A | [2] |

| Mean Aortic Pressure (mmHg) | Not significantly changed | Not significantly changed | N/A | [2] |

| Myocardial O₂ Consumption | Unchanged | Unchanged | 0% |[2] |

Table 2: Effects of Intracoronary this compound in Isolated Dog Hearts

| Parameter | Dose | Percentage Change (Range) | P-value | Reference |

|---|---|---|---|---|

| Coronary Blood Flow | 1.0 mg | +61% | < .05 | [10] |

| Coronary Blood Flow | 2.0 mg | +155% | < .01 | [10] |

| Myocardial O₂ Consumption | 1.0 - 2.0 mg | -18% to -36% | < .05 |[10] |

Table 3: Biochemical Effects of this compound in vivo

| Parameter | Animal Model | Percentage Change (Max) | Reference |

|---|---|---|---|

| Cardiac cAMP Content | Rats | +30% | [3] |

| Cardiac cAMP Content | Dogs | +50% |[3] |

Key Experimental Protocols

The investigation of this compound's effects on vascular smooth muscle relies on established in vitro and ex vivo methodologies. Below are detailed representative protocols.

This protocol allows for the study of a drug's direct effect on the coronary vasculature of an isolated, perfused heart, free from systemic influences.

Objective: To quantify the vasodilatory effect of this compound on the coronary arteries of an isolated mammalian heart.

Methodology:

-

Animal Preparation: A rodent (e.g., Sprague-Dawley rat) is anesthetized, and heparin is administered to prevent blood coagulation.

-

Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated onto the Langendorff apparatus. Retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer (37°C) is initiated to maintain heart viability.

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline coronary flow, heart rate, and contractile force are recorded.

-

Drug Administration: A stock solution of this compound is prepared. It is infused into the perfusion line at increasing concentrations to generate a dose-response curve.

-

Data Acquisition: Coronary flow is measured continuously using an ultrasonic flowmeter or by collecting the coronary effluent. A pressure transducer connected to an intraventricular balloon can measure left ventricular developed pressure (LVDP) to assess contractility.

-

Analysis: The percentage change in coronary flow from baseline is calculated for each this compound concentration.

This protocol directly measures the contractile and relaxant properties of isolated blood vessel segments.

Objective: To determine the effect of this compound on the tone of isolated vascular smooth muscle rings.

Methodology:

-

Tissue Preparation: A blood vessel (e.g., rat aorta or porcine coronary artery) is carefully dissected and cut into 2-3 mm rings.

-

Mounting: The rings are mounted in an organ bath chamber filled with physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a determined optimal resting tension.

-

Viability Check: The contractile integrity of the rings is confirmed by inducing contraction with a vasoconstrictor agent like phenylephrine (B352888) or potassium chloride (KCl). Endothelial integrity can be checked with acetylcholine.

-

Pre-contraction: Once a stable contraction is achieved with the chosen agonist, this compound is added to the bath in a cumulative manner.

-

Data Recording: The force transducer records the changes in tension (relaxation) induced by this compound.

-

Analysis: Relaxation is expressed as a percentage of the pre-induced contraction. An EC₅₀ value can be calculated to determine the potency of this compound.

Conclusion

The molecular action of this compound in vascular smooth muscle is multifaceted, primarily targeting two critical regulatory pathways of muscle tone. Its ability to inhibit phosphodiesterase elevates intracellular cAMP, activating PKA-mediated pathways that promote relaxation.[3][4] Concurrently, it appears to inhibit calcium influx, directly reducing the availability of the primary trigger for contraction.[1] These complementary mechanisms make this compound an effective coronary vasodilator. The quantitative data confirm its potent effect on increasing coronary blood flow without significantly altering heart rate or systemic blood pressure, highlighting its relative selectivity for the coronary vasculature.[2] Understanding these detailed mechanisms and the protocols used to study them is essential for the rational design of future cardiovascular drugs targeting vascular smooth muscle function.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The effect of this compound on cardiac cyclic adenosine-monophosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 6. cAMP signaling inhibits dihydropyridine-sensitive Ca2+ influx in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of carbocromene on myocardial oxygen consumption in isolated dog hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into Carbocromen and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Carbocromen, a coumarin (B35378) derivative once marketed as a coronary vasodilator, continues to be a subject of scientific interest due to its unique pharmacological profile. This technical guide delves into the core of its structure-activity relationship (SAR), providing a comprehensive overview for researchers engaged in the discovery and development of novel cardiovascular agents. By examining the interplay between chemical modifications and biological outcomes, we can unlock the potential for designing more potent and selective therapeutic agents.

Core Concepts: The Pharmacophore of this compound

This compound, chemically known as 3-(2-diethylamino-ethyl)-4-methyl-7-(carbethoxy-methoxy)-2-oxo-1,2-chromene, possesses a distinct scaffold that is amenable to a variety of structural modifications. The coumarin nucleus, the diethylaminoethyl side chain at the 3-position, the methyl group at the 4-position, and the carbethoxymethoxy group at the 7-position all contribute to its overall pharmacological effect. Understanding the impact of alterations at these positions is key to deciphering its SAR.

Quantitative Structure-Activity Relationship (SAR)

| Compound/Analog | Modification | Biological Activity (Qualitative/Quantitative) | Key Findings |

| This compound | Baseline Structure | Potent coronary vasodilator.[1][2] | The combination of the coumarin core with the specific side chains is crucial for its activity. |

| Analog 1 (Hypothetical) | Variation in the 7-O-substituent (e.g., shorter or longer alkyl chains, different functional groups) | Expected to modulate potency and pharmacokinetic properties. | The nature of the ester group at the 7-position can influence lipophilicity and metabolic stability, thereby affecting duration of action. |

| Analog 2 (Hypothetical) | Modification of the diethylaminoethyl side chain at C3 (e.g., different amine substituents, chain length) | Likely to significantly impact potency and receptor/channel interaction. | The basic nitrogen is often a key pharmacophoric feature for interaction with biological targets. Altering its pKa and steric bulk can fine-tune activity. |

| 7-Hydroxy-4-methylcoumarin | Precursor to this compound (lacks the C3 and C7 side chains) | Weak to no significant vasodilator activity. | Demonstrates the essentiality of the C3 and C7 substitutions for potent vasodilation. |

| Nitrate-Coumarin Derivatives | Introduction of a nitrate (B79036) group to the coumarin scaffold. | Potent vasodilation (e.g., Coumarin-7-yl-methyl nitrate, IC50 = 1.92 nM). | This suggests that incorporating nitric oxide-donating moieties can dramatically enhance vasodilator potency, acting through the cGMP pathway. |

Unraveling the Mechanism of Action: Key Signaling Pathways

The vasodilatory effect of this compound and its analogs is believed to be multifactorial, involving modulation of several key signaling pathways in vascular smooth muscle cells (VSMCs).

Inhibition of Phosphodiesterases (PDEs)

One of the proposed mechanisms for this compound's action is the inhibition of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). An increase in intracellular levels of these second messengers leads to the activation of protein kinases (PKA and PKG), which in turn phosphorylate downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

Figure 1: this compound's potential mechanism via PDE inhibition.

Blockade of Calcium Channels

Another plausible mechanism is the direct or indirect blockade of L-type voltage-gated calcium channels in VSMCs. The influx of extracellular calcium is a critical step in the initiation of smooth muscle contraction. By inhibiting this influx, this compound and its analogs can effectively promote vasodilation.

Figure 2: this compound's potential mechanism via calcium channel blockade.

Experimental Protocols: A Guide to SAR Investigation

To rigorously evaluate the SAR of this compound analogs, a series of well-defined experimental protocols are essential. The following outlines key methodologies for assessing vasodilator activity and probing the underlying mechanisms.

Synthesis of this compound and its Analogs

The synthesis of this compound typically involves a multi-step process, beginning with the formation of the coumarin core, followed by the introduction of the side chains at the C3 and C7 positions.

Figure 3: General synthetic workflow for this compound.

1. Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation): [3][4][5][6][7]

-

Principle: This classic reaction involves the acid-catalyzed condensation of a phenol (B47542) (resorcinol) with a β-ketoester (ethyl acetoacetate).[3]

-

Procedure:

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add a mixture of resorcinol and ethyl acetoacetate to the cooled acid with stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol (B145695) to yield pure 7-hydroxy-4-methylcoumarin.[4][6]

-

2. Synthesis of this compound Hydrochloride:

-

Step 1: O-Alkylation of 7-Hydroxy-4-methylcoumarin:

-

React 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 7-(carbethoxymethoxy)-4-methylcoumarin.

-

-

Step 2: C3-Alkylation:

-

Step 3: Salt Formation:

-

Treat the free base of this compound with hydrochloric acid in a suitable solvent to precipitate this compound hydrochloride.

-

In Vitro Assessment of Vasodilator Activity

Isolated Organ Bath Technique:

-

Principle: This method measures the effect of a compound on the contractility of isolated arterial rings, providing a direct assessment of its vasodilator properties.

-

Procedure:

-

Isolate coronary or other arteries (e.g., rat aorta) and cut them into small rings (2-3 mm).

-

Suspend the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Pre-contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or high potassium solution).

-

Once a stable contraction is achieved, add cumulative concentrations of the test compound (this compound or its analogs) to the bath.

-

Record the relaxation response and construct a concentration-response curve to determine the EC50 (half-maximal effective concentration).

-

Mechanistic Assays

1. Phosphodiesterase (PDE) Activity Assay:

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of different PDE isoforms.

-

Procedure (General):

-

Incubate the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence and absence of the test compound.

-

After a set time, terminate the reaction and measure the amount of remaining substrate or the product formed (AMP or GMP).

-

Commercially available kits, such as those employing fluorescence or luminescence detection, can be used for high-throughput screening.

-

Calculate the IC50 (half-maximal inhibitory concentration) from the concentration-inhibition curve.

-

2. Whole-Cell Patch-Clamp for Calcium Currents:

-

Principle: This electrophysiological technique allows for the direct measurement of ion currents across the cell membrane of a single vascular smooth muscle cell, providing definitive evidence for calcium channel blockade.

-

Procedure:

-

Isolate single vascular smooth muscle cells.

-

Using a micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

-

Rupture the cell membrane within the pipette to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the resulting currents.

-

Apply a voltage protocol to elicit calcium currents.

-

Perfuse the cell with a solution containing the test compound and measure the change in the calcium current to determine the extent of channel blockade.

-

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs presents a compelling area of research for the development of novel coronary vasodilators. While the precise mechanisms of action are still under investigation, evidence points towards a multi-target profile likely involving phosphodiesterase inhibition and calcium channel modulation. The key to advancing this field lies in the systematic synthesis and screening of a focused library of this compound analogs. By varying the substituents at the C3 and C7 positions and correlating these structural changes with quantitative measures of vasodilator potency, PDE inhibition, and calcium channel blockade, a more detailed and predictive SAR model can be constructed. This, in turn, will pave the way for the rational design of next-generation cardiovascular drugs with improved efficacy and safety profiles.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. Effect of this compound induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. jetir.org [jetir.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

- 8. growingscience.com [growingscience.com]

- 9. SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds [scirp.org]

Carbocromen's Role in Modulating Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocromen and its derivatives, such as Cloricromene, have demonstrated significant potential in the modulation of platelet aggregation. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's antiplatelet effects. The primary mode of action involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. This elevation in cyclic nucleotides interferes with key signaling pathways that are crucial for platelet activation and aggregation. Specifically, this compound has been shown to inhibit agonist-induced increases in intracellular calcium concentrations and the synthesis of thromboxane (B8750289) A2 (TXA2), both of which are critical for platelet plug formation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role as a modulator of platelet function.

Introduction

Platelet aggregation is a fundamental physiological process for hemostasis. However, its dysregulation can lead to thrombotic events, which are major contributors to cardiovascular diseases. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. This compound, a chromone (B188151) derivative, has been investigated for its vasodilatory and antiplatelet properties. This guide focuses on the molecular mechanisms through which this compound modulates platelet aggregation, providing a technical resource for researchers and drug development professionals.

Mechanism of Action